

# Mechanism of phosphate adsorption on lanthanum hydroxide nanorods

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## **Application Notes & Protocols**

Topic: Mechanism of Phosphate Adsorption on Lanthanum Hydroxide Nanorods

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanthanum-based materials, particularly **lanthanum hydroxide** [La(OH)<sub>3</sub>] nanorods, have emerged as highly effective adsorbents for phosphate removal from aqueous solutions.[1][2] Their high affinity for phosphate is crucial in applications ranging from environmental remediation of eutrophic waters to the development of phosphate binders for medical applications.[3][4] The primary mechanism of phosphate removal by La(OH)<sub>3</sub> is surface complexation, where phosphate ions form stable inner-sphere complexes with lanthanum atoms on the nanorod surface.[3][5] This process involves ligand exchange, where surface hydroxyl groups are replaced by phosphate ions.[6][7][8] The nature of these complexes is significantly influenced by environmental factors such as pH and initial phosphate concentration.[5][6]

These notes provide a detailed overview of the synthesis of La(OH)<sub>3</sub> nanorods, protocols for evaluating phosphate adsorption, and a summary of the key mechanistic insights derived from advanced characterization techniques.

# Experimental Protocols Synthesis of Lanthanum Hydroxide Nanorods

# Methodological & Application





This protocol describes a facile precipitation and hydrothermal method for synthesizing La(OH)<sub>3</sub> nanorods.[3][9]

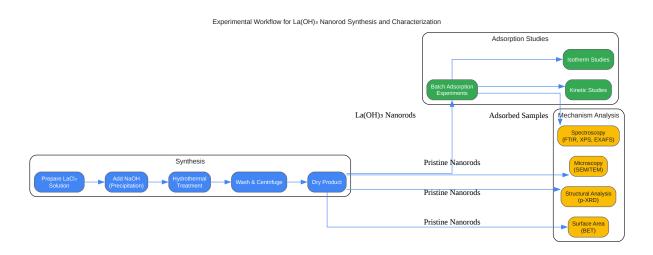
#### Materials:

- Lanthanum chloride heptahydrate (LaCl<sub>3</sub>·7H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized (DI) water

#### Procedure:

- Precursor Solution: Prepare a 0.1 M solution of LaCl₃·7H₂O in a 1:1 (v/v) mixture of ethanol and DI water.
- Precipitation: Under vigorous stirring, slowly add a 1 M NaOH solution to the lanthanum chloride solution until the desired La/OH molar ratio is achieved. A white precipitate of La(OH)<sub>3</sub> will form instantly. Note: The La/OH molar ratio influences the final length and aspect ratio of the nanorods.[9]
- Aging: Continue stirring the suspension at room temperature for 1 hour to ensure complete reaction.
- Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 100-150°C for 12-24 hours.
- Washing: After cooling to room temperature, collect the precipitate by centrifugation. Wash
  the product repeatedly with DI water and ethanol to remove any unreacted reagents and
  byproducts until the supernatant is neutral (pH ≈ 7).
- Drying: Dry the final product in an oven at 60-80°C overnight. The resulting white powder consists of La(OH)₃ nanorods.





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**Caption:** Workflow from synthesis to analysis of La(OH)₃ nanorods.

# **Batch Phosphate Adsorption Experiments**

These experiments are performed to determine the adsorption capacity and the influence of various parameters.

#### Procedure:

• Stock Solution: Prepare a 1000 mg P/L phosphate stock solution using KH<sub>2</sub>PO<sub>4</sub>. Prepare working solutions of desired concentrations by diluting the stock solution.



#### · Adsorption Test:

- Add a known mass of La(OH)₃ nanorods (e.g., 0.1 g/L) to a series of flasks containing the phosphate working solutions.[8]
- Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH.
- Place the flasks in a mechanical shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

#### Analysis:

- $\circ$  After shaking, filter the samples through a 0.45  $\mu m$  membrane filter.
- Measure the final phosphate concentration in the filtrate using the molybdenum blue spectrophotometric method.
- Calculation: The amount of phosphate adsorbed at equilibrium (qe, in mg/g) is calculated using the following equation:

$$oq_e = (C_0 - C_e) * V / m$$

 Where C₀ and Ce are the initial and equilibrium phosphate concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

## **Adsorption Kinetics**

This protocol determines the rate of phosphate adsorption.

#### Procedure:

- Follow the same procedure as the batch adsorption experiment (Step 2).
- Instead of a single time point, collect aliquots at various time intervals (e.g., 5, 10, 30, 60, 120, 240 minutes).[10]
- Filter and analyze the phosphate concentration for each time point.



 The data is then fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to determine the adsorption rate constants. The pseudo-second-order model often provides a better fit, suggesting chemisorption is the rate-limiting step.[10][11]

### **Adsorption Isotherms**

Isotherm studies describe the relationship between the amount of adsorbed phosphate and the equilibrium phosphate concentration at a constant temperature.

#### Procedure:

- Set up batch experiments with a fixed adsorbent dose and varying initial phosphate concentrations.
- Allow the experiments to run until equilibrium is reached (determined from the kinetic study).
- Analyze the final phosphate concentrations and calculate  $q_e$  for each initial concentration.
- Fit the data to isotherm models such as the Langmuir and Freundlich models. The Langmuir model, which assumes monolayer adsorption, often fits the data well for La(OH)3.[4][7][8]

## **Quantitative Data Summary**

The performance of La(OH)₃ nanorods as a phosphate adsorbent is quantified by its adsorption capacity and kinetic parameters, which vary based on synthesis methods and experimental conditions.

Table 1: Phosphate Adsorption Capacities of Lanthanum Hydroxide Adsorbents



Adsorbent Type	Max. Adsorption Capacity (q <sub>m</sub> )	Isotherm Model	рН	Reference
La(OH)₃ Nanorods	170.1 mg-P/g	Langmuir	-	[3]
La(OH)₃ Nanoparticles	193.9 mg/g	Langmuir	7.0	[8]
La(OH)₃ Adsorbent	122.0 mg/g	Langmuir	4.0	[7]
La(OH)₃ Adsorbent	109.9 mg/g	Langmuir	8.0	[7]
Mesoporous La(OH)₃	109.41 mg P/g	Langmuir	~7.0	[10][11]

| Synthesized Amorphous La(OH)3 | 107.53 mg/g | Langmuir | - |[4] |

Table 2: Kinetic Parameters for Phosphate Adsorption

Adsorbent	Initial P Conc. (mg/L)	Kinetic Model	Rate Constant $(k_2)$	Reference
Mesoporous La(OH)3	5	Pseudo- second-order	0.106 g mg <sup>-1</sup> min <sup>-1</sup>	[10]

| Mesoporous La(OH)3 | 10 | Pseudo-second-order | 0.006 g mg<sup>-1</sup> min<sup>-1</sup> |[10] |

# **Mechanism of Adsorption**

The adsorption of phosphate onto La(OH)<sub>3</sub> nanorods is a complex process primarily driven by the formation of inner-sphere surface complexes.[3][7] Advanced analytical techniques have elucidated a multi-faceted mechanism involving ligand exchange and electrostatic attraction.[6]

Ligand Exchange: The core mechanism is a ligand exchange reaction where phosphate ions
in solution displace hydroxyl (-OH) groups on the surface of the La(OH)₃ nanorods.[6][7][8]

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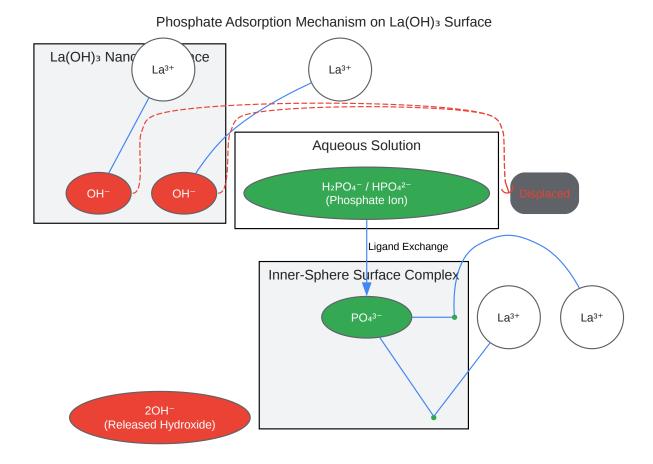




This is a form of chemisorption, leading to the formation of strong, direct La-O-P bonds.[12] X-ray Photoelectron Spectroscopy (XPS) analysis confirms this by showing a significant decrease in the surface hydroxyl group content after phosphate adsorption.[8]

- Inner-Sphere Complexation: Extended X-ray Absorption Fine Structure (EXAFS) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy reveal that phosphate forms inner-sphere complexes, meaning there are no water molecules between the phosphate ion and the lanthanum surface atom.[5][13]
- Influence of pH: The solution pH is a critical factor that dictates the surface charge of the nanorods and the speciation of both phosphate and the surface hydroxyl groups.[6] This, in turn, affects the specific type of surface complex formed.[5][7]
  - Acidic Conditions (pH < 7): The surface is positively charged, promoting electrostatic
    attraction. Phosphate primarily forms diprotonated bidentate mononuclear (binding to one
    La atom) and bidentate binuclear (bridging two La atoms) complexes.[5][7][13]</li>
  - Neutral to Alkaline Conditions (pH 7-9): As pH increases, the surface complexes transition to monoprotonated and deprotonated forms. Bidentate binuclear complexes become more dominant.[5][13]
  - Strongly Alkaline Conditions (pH > 9): Monoprotonated bidentate binuclear complexes are the major configuration.[7]

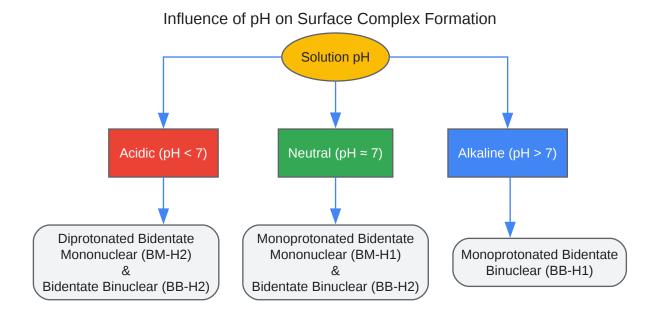




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Caption: Ligand exchange forming a bidentate binuclear complex.





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**Caption:** Dominant phosphate surface complexes at different pH values.

• Effect of Co-existing Ions: The presence of other anions can interfere with phosphate adsorption. However, La(OH)<sub>3</sub> exhibits strong selectivity for phosphate. Common ions like chloride (Cl<sup>-</sup>), sulfate (SO<sub>4</sub><sup>2-</sup>), and bicarbonate (HCO<sub>3</sub><sup>-</sup>) have a negligible impact on phosphate removal.[7] Fluoride and, to a lesser extent, acetate can retard the adsorption process.[7][8] The presence of calcium (Ca<sup>2+</sup>) can enhance phosphate removal at alkaline conditions due to the formation of amorphous calcium phosphate precipitates.[5][13]

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